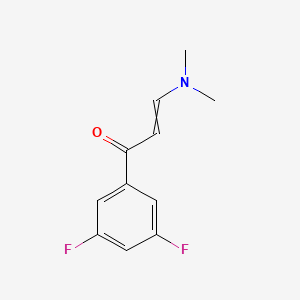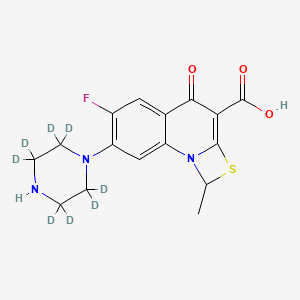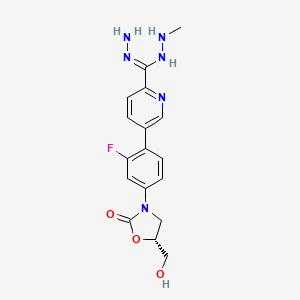
(R)-3-(4-(2-(2-Methyltetrazol-5-yl)pyridine-5-yl)-3-fluorophenyl)-5-hydroxyMethyl oxazolidin-2-one;Tedizolid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TR-700, also known as DA-7157 or Torezolid, is a novel oxazolidinone-class antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections. This compound works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the 50S subunit of the ribosome .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TR-700 involves multiple steps, starting from the preparation of the core oxazolidinone structure. The process includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of TR-700 typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the preparation of raw materials, reaction optimization, purification, and quality control .
化学反応の分析
Types of Reactions: TR-700 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
TR-700 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying oxazolidinone chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Used in clinical research for developing new antibiotics and studying drug resistance mechanisms.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
作用機序
The mechanism of action of TR-700 involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA of the 50S subunit of the ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
類似化合物との比較
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but lower potency compared to TR-700.
Radezolid: A newer oxazolidinone with enhanced activity against certain bacterial strains.
Uniqueness of TR-700: TR-700 is unique due to its higher potency and improved pharmacokinetic profile compared to other oxazolidinones. It exhibits better tissue penetration and a lower frequency of resistance development, making it a valuable addition to the arsenal of antibiotics .
特性
分子式 |
C17H19FN6O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
N'-amino-5-[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-N-(methylamino)pyridine-2-carboximidamide |
InChI |
InChI=1S/C17H19FN6O3/c1-20-23-16(22-19)15-5-2-10(7-21-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,20,25H,8-9,19H2,1H3,(H,22,23)/t12-/m1/s1 |
InChIキー |
TXSVWOJALGMLIF-GFCCVEGCSA-N |
異性体SMILES |
CNN/C(=N\N)/C1=NC=C(C=C1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F |
正規SMILES |
CNNC(=NN)C1=NC=C(C=C1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


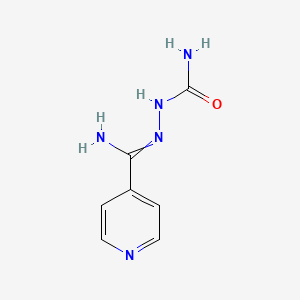
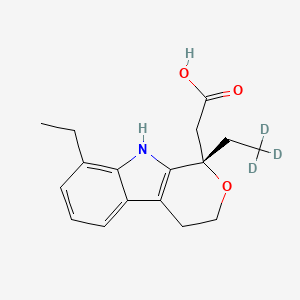
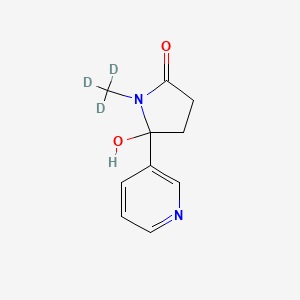

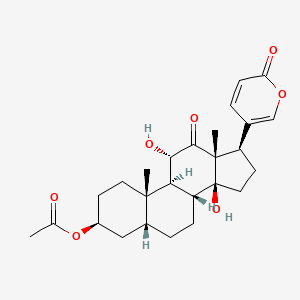
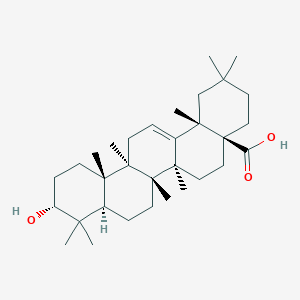

![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)
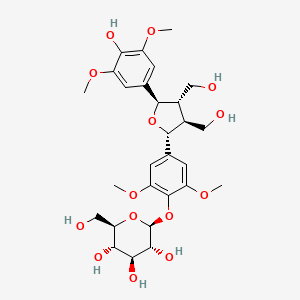


![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
